molecular formula C12H16BrNO B13316265 4-Bromo-2-[1-(cyclopropylamino)propyl]phenol

4-Bromo-2-[1-(cyclopropylamino)propyl]phenol

Cat. No.: B13316265
M. Wt: 270.17 g/mol
InChI Key: DMAAZUBPAKVORO-UHFFFAOYSA-N
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Description

4-Bromo-2-[1-(cyclopropylamino)propyl]phenol is an organic compound with the molecular formula C12H16BrNO It is characterized by the presence of a bromine atom at the fourth position and a cyclopropylamino group at the second position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[1-(cyclopropylamino)propyl]phenol typically involves the following steps:

    Amination: The cyclopropylamino group can be introduced via nucleophilic substitution. This involves the reaction of a suitable precursor, such as 2-bromo-4-nitrophenol, with cyclopropylamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[1-(cyclopropylamino)propyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

4-Bromo-2-[1-(cyclopropylamino)propyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[1-(cyclopropylamino)propyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and cyclopropylamino group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-[1-(cyclopropylamino)ethyl]phenol
  • 4-Bromo-2-[1-(cyclopropylamino)methyl]phenol
  • 4-Bromo-2-[1-(cyclopropylamino)butyl]phenol

Uniqueness

4-Bromo-2-[1-(cyclopropylamino)propyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylamino group enhances its stability and reactivity compared to similar compounds with different alkyl chain lengths.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

4-bromo-2-[1-(cyclopropylamino)propyl]phenol

InChI

InChI=1S/C12H16BrNO/c1-2-11(14-9-4-5-9)10-7-8(13)3-6-12(10)15/h3,6-7,9,11,14-15H,2,4-5H2,1H3

InChI Key

DMAAZUBPAKVORO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1)Br)O)NC2CC2

Origin of Product

United States

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